molecular formula C18H26N2O5S B8455778 1h-Isoindole-4-carboxylic acid,2,3-dihydro-6-[(methylsulfonyl)amino]-1-oxo-2-(1-propylbutyl)-,methyl ester

1h-Isoindole-4-carboxylic acid,2,3-dihydro-6-[(methylsulfonyl)amino]-1-oxo-2-(1-propylbutyl)-,methyl ester

Cat. No.: B8455778
M. Wt: 382.5 g/mol
InChI Key: RDQPNCLGBFLBDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Isoindole-4-carboxylic acid,2,3-dihydro-6-[(methylsulfonyl)amino]-1-oxo-2-(1-propylbutyl)-,methyl ester is a useful research compound. Its molecular formula is C18H26N2O5S and its molecular weight is 382.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H26N2O5S

Molecular Weight

382.5 g/mol

IUPAC Name

methyl 2-heptan-4-yl-6-(methanesulfonamido)-1-oxo-3H-isoindole-4-carboxylate

InChI

InChI=1S/C18H26N2O5S/c1-5-7-13(8-6-2)20-11-16-14(17(20)21)9-12(19-26(4,23)24)10-15(16)18(22)25-3/h9-10,13,19H,5-8,11H2,1-4H3

InChI Key

RDQPNCLGBFLBDN-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)N1CC2=C(C1=O)C=C(C=C2C(=O)OC)NS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a three-necked flask, 500 mg of methyl 6-amino-1-oxo-2-(1-propylbutyl)isoindoline-4-carboxylate are dissolved in 5 cm3 of dichloromethane. 150 μl of pyridine are added and the reaction mixture is cooled to a temperature in the vicinity of 0° C. 188 mg of methanesulfonyl chloride are added over 15 min, then the mixture is left to return to a temperature in the vicinity of 25° C. and stirred for 12 h. 5 cm3 of distilled water and 20 cm3 of a saturated solution of sodium chloride are added successively and left stirring for 1 h at a temperature in the vicinity of 25° C. 10 cm3 of dichloromethane are added. The organic phase is separated, dried then concentrated using a rotary evaporator under reduced pressure (5 kPa). The residual yellow solid is triturated with 15 cm3 of hot diisopropyl ether. The mixture is left to return to a temperature in the vicinity of 25° C. The residual solid is filtered, then rinsed with 2×5 cm3 of diisopropyl ether. 574 mg of methyl 6-[(methylsulfonyl)amino]-1-oxo-2-(1-propylbutyl)isoindoline-4-carboxylate are obtained in the form of a beige solid.
Quantity
150 μL
Type
reactant
Reaction Step One
Quantity
188 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
saturated solution
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mg
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

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